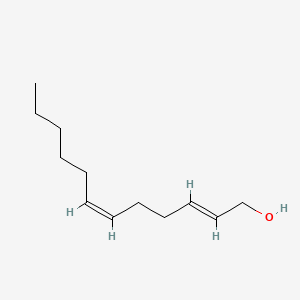
(2E,6Z)-Dodeca-2,6-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-Dodeca-2,6-dienol is an organic compound with the chemical formula C12H22O. It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the dodeca chain. This compound is a type of unsaturated alcohol and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Dodeca-2,6-dienol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH) to generate the ylide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-Dodeca-2,6-dienol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
Oxidation: Dodeca-2,6-dienal or dodeca-2,6-dienoic acid.
Reduction: Dodecanol.
Substitution: Dodeca-2,6-dienyl chloride or bromide.
Scientific Research Applications
(2E,6Z)-Dodeca-2,6-dienol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Industry: It is used in the production of fragrances, flavors, and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of (2E,6Z)-Dodeca-2,6-dienol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular functions. The exact molecular targets and pathways are still under investigation, but its ability to influence biological systems makes it a compound of significant interest .
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-2,6,8-decatrienamide: Known for its insecticidal properties.
Undeca-2E,7Z,9E-trienoic acid isobutylamide: Another compound with similar structural features and biological activities.
(2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide: Shares similar chemical properties and applications.
Uniqueness
(2E,6Z)-Dodeca-2,6-dienol stands out due to its unique combination of double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
94133-54-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(2E,6Z)-dodeca-2,6-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b7-6-,11-10+ |
InChI Key |
UFPCISMLRCAWMQ-JFEAUALZSA-N |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/CO |
Canonical SMILES |
CCCCCC=CCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















